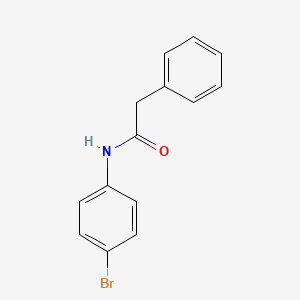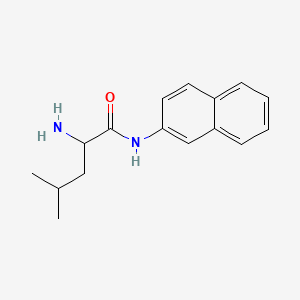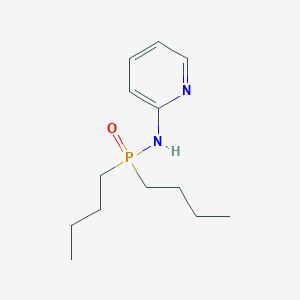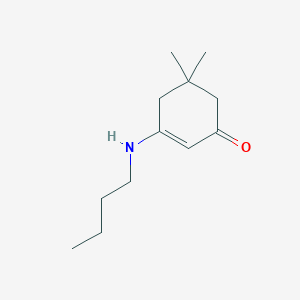
N-(4-bromophenyl)-2-phenylacetamide
Overview
Description
BPAA is a chemical compound with the following structural formula: !BPAA Structure . It belongs to the class of phenylacetamides and contains a bromine substituent on the phenyl ring. This compound has garnered interest due to its potential applications in various fields.
Synthesis Analysis
The synthesis of BPAA involves the reaction between 4-bromobenzoyl chloride and phenylacetamide . The bromine atom replaces one of the hydrogen atoms on the phenyl ring, resulting in the formation of BPAA. The reaction typically occurs under anhydrous conditions and requires a suitable solvent, such as chloroform or acetonitrile .
Molecular Structure Analysis
BPAA’s molecular structure consists of a phenylacetamide moiety attached to a 4-bromophenyl group. The amide functional group contributes to its stability, while the bromine atom imparts unique properties. The compound’s geometry, bond lengths, and angles can be further analyzed using computational methods like density functional theory (DFT) .
Chemical Reactions Analysis
BPAA’s reactivity depends on its functional groups. It can participate in amide hydrolysis , aryl halide reactions , and other transformations. For instance, it may undergo nucleophilic substitution reactions with amines or alcohols . Exploring its reactivity in different environments is crucial for understanding its behavior .
Physical And Chemical Properties Analysis
Scientific Research Applications
Comprehensive Analysis of N-(4-bromophenyl)-2-phenylacetamide Applications
N-(4-bromophenyl)-2-phenylacetamide is a compound with a broad spectrum of potential applications in scientific research. Below is a detailed analysis of its unique applications across various fields:
Antibacterial Agent Development: The compound has shown promising results as an antibacterial agent. It has been synthesized and tested against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The compound exhibited significant activity, particularly against NDM-positive bacteria A. baumannii, suggesting its potential as a lead compound in the development of new antibacterial drugs .
Antimicrobial Activity: N-(4-bromophenyl)-2-phenylacetamide derivatives have been studied for their antimicrobial properties. These derivatives have shown activity against both Gram-positive and Gram-negative bacterial species, as well as fungal species. This highlights the compound’s versatility as a base for creating antimicrobial agents .
Antiproliferative Properties: Research has indicated that certain derivatives of N-(4-bromophenyl)-2-phenylacetamide can act as antiproliferative agents. This is particularly relevant in the context of cancer research, where these compounds could be used to inhibit the growth of cancer cells, such as in human breast adenocarcinoma cancer cell lines (MCF7) .
Molecular Docking and Modelling: The compound’s structure allows it to be used in molecular docking studies, which are crucial for understanding how drugs interact with their targets at the molecular level. Such studies can help in the rational design of drugs with improved efficacy and reduced side effects .
Anti-Cancer Drug Resistance: N-(4-bromophenyl)-2-phenylacetamide and its derivatives have been explored for their potential to combat drug resistance in cancerous cells. By studying the pharmacological activities of these compounds, researchers aim to develop new molecules that can overcome resistance and improve treatment outcomes .
Synthesis of Functionalized Carboxamides: The compound serves as a precursor in the synthesis of functionalized carboxamides via Suzuki-Miyaura cross-coupling. These functionalized carboxamides have various applications, including the development of new pharmaceuticals with specific biological activities .
Antioxidant Effects: Studies have also suggested that N-(4-bromophenyl)-2-phenylacetamide derivatives may exhibit antioxidant effects. This property is beneficial in the development of treatments for diseases caused by oxidative stress .
Development of Novel Antimicrobial Agents: The compound has been evaluated for its potential to develop novel antimicrobial agents that can fight Gram-positive pathogens. This is particularly important in the era of increasing antibiotic resistance .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(4-bromophenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXSNNWNLVLUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322499 | |
| Record name | N-(4-bromophenyl)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-phenylacetamide | |
CAS RN |
7495-11-6 | |
| Record name | NSC401410 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-bromophenyl)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[2,2'-biphenyldiylbis(nitrilomethylylidene)]bis(4-bromo-6-tert-butylphenol)](/img/structure/B3821240.png)

![diisopropyl {(3,5-dichloro-2-methoxyphenyl)[(3-methylphenyl)amino]methyl}phosphonate](/img/structure/B3821254.png)
![diethyl {(3,5-dichloro-2-methoxyphenyl)[(4-ethylphenyl)amino]methyl}phosphonate](/img/structure/B3821257.png)
![N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3-methylaniline](/img/structure/B3821262.png)

![(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)methyl [3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3821276.png)

![3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone](/img/structure/B3821310.png)
![2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenol](/img/structure/B3821328.png)
![(4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821332.png)
![(4,6,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821333.png)
![(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821340.png)
![[4-(4-methoxyphenyl)-6-methyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol](/img/structure/B3821343.png)